2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride is a chemical compound with significant interest in various scientific fields. This compound features a pyridine ring substituted with a difluoromethyl group, a hydroxyl group, and a carbonyl chloride group. Its unique structure makes it valuable in synthetic chemistry, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Starting Material: 3-hydroxypyridine.
Difluoromethylation: Introduction of the difluoromethyl group using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions.
Carbonylation: Conversion of the hydroxyl group to a carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming amides, esters, or thioesters.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The difluoromethyl group can participate in cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like ammonia, primary amines, or alcohols under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Scientific Research Applications
2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride exerts its effects depends on its application. In biological systems, it may act by:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Signal Modulation: Interacting with molecular targets involved in signaling pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-3-hydroxypyridine-5-carbonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Hydroxy-2-methylpyridine-5-carbonyl chloride: Lacks the fluorine atoms, affecting its reactivity and applications.
Uniqueness
2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in designing molecules with specific reactivity and stability profiles.
Properties
Molecular Formula |
C7H4ClF2NO2 |
---|---|
Molecular Weight |
207.56 g/mol |
IUPAC Name |
6-(difluoromethyl)-5-hydroxypyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H4ClF2NO2/c8-6(13)3-1-4(12)5(7(9)10)11-2-3/h1-2,7,12H |
InChI Key |
JVNRPGSGNIADSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)C(F)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.